

GDC-0575 dihydrochloride solubility issues and solutions

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Compound of Interest

Compound Name: GDC-0575 dihydrochloride

Cat. No.: B10831045

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GDC-0575 Dihydrochloride Technical Support Center

Welcome to the technical support resource for **GDC-0575 dihydrochloride**. This center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent Chk1 inhibitor. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving **GDC-0575 dihydrochloride**. What is the recommended solvent?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most effective solvent. **GDC-0575 dihydrochloride** is soluble in DMSO at concentrations up to 65 mg/mL with the aid of ultrasonication. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound. For aqueous solutions, **GDC-0575 dihydrochloride** is soluble in water at up to 25 mg/mL and in PBS at up to 10 mg/mL, both may require ultrasonication to fully dissolve.

Q2: My **GDC-0575 dihydrochloride** precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for many kinase inhibitors. Here are several strategies to mitigate this:

- Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of the compound.
- Use a Co-solvent Formulation: For in vivo studies or certain in vitro assays, using a co-solvent system is often necessary. Detailed protocols are provided in the "Experimental Protocols" section below.
- Gentle Warming and Sonication: After dilution, gentle warming (e.g., in a 37°C water bath) and brief sonication can help redissolve small precipitates.
- Use Surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween 80 can help maintain solubility.

Q3: What is the difference in solubility between GDC-0575 free base and **GDC-0575 dihydrochloride**?

A3: GDC-0575 free base is reported to be insoluble in water^{[1][2]}. The dihydrochloride salt form, however, exhibits significantly improved aqueous solubility, being soluble in water up to 25 mg/mL. This enhanced solubility in aqueous solutions is a key advantage of using the dihydrochloride salt for many experimental applications.

Q4: How should I store **GDC-0575 dihydrochloride** stock solutions?

A4: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.

Troubleshooting Guide: Solubility Issues

Issue	Potential Cause	Recommended Solution
Compound does not dissolve in DMSO	1. Moisture in DMSO. 2. Concentration is too high.	1. Use fresh, anhydrous DMSO. 2. Gently warm the solution up to 37°C and/or sonicate. If it still doesn't dissolve, consider a lower stock concentration.
Precipitation upon dilution in aqueous buffer	Final concentration exceeds aqueous solubility.	1. Decrease the final working concentration. 2. Prepare fresh dilutions immediately before use. 3. Consider using a formulation with co-solvents (see protocols below).
Cloudy or precipitated solution after storage	Compound has come out of solution over time.	1. Do not use solutions with precipitates in experiments. 2. Try to redissolve by gentle warming and sonication. 3. If dissolution is unsuccessful, prepare a fresh stock solution.

Data Presentation: Solubility Summary

GDC-0575 Dihydrochloride Solubility

Solvent	Concentration	Notes
DMSO	65 mg/mL	Requires sonication. Use of fresh, anhydrous DMSO is critical.
Water	25 mg/mL	Requires sonication.
PBS	10 mg/mL	-

GDC-0575 (Free Base) Solubility

Solvent	Concentration	Notes
DMSO	75-76 mg/mL	Use of fresh, anhydrous DMSO is recommended.[1]
Ethanol	5-11 mg/mL	-[1]
Water	Insoluble	-[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- **Equilibrate:** Allow the vial of **GDC-0575 dihydrochloride** powder to reach room temperature before opening.
- **Solvent Addition:** Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
- **Dissolution:** Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.
- **Storage:** Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: In Vivo Formulation (Clear Solution)

This protocol is suitable for preparing a clear solution for injection.

- **Initial Dilution:** Start with a concentrated stock solution of GDC-0575 in DMSO (e.g., 80 mg/mL).
- **Co-solvent Addition:** To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.[1]
- **Surfactant Addition:** Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
- **Aqueous Phase Addition:** Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]

- Use Immediately: It is recommended to use this formulation immediately after preparation for optimal results.[1]

Protocol 3: In Vivo Formulation (Homogeneous Suspension for Oral Administration)

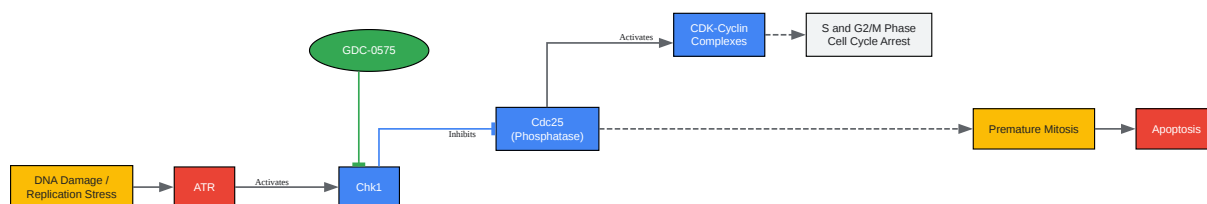
This protocol is suitable for preparing a suspension for oral gavage.

- Weighing: Weigh out the required amount of GDC-0575 powder.
- Suspension: To prepare a 5 mg/mL suspension, add 5 mg of GDC-0575 to 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
- Homogenization: Mix the solution thoroughly to obtain a homogeneous suspension.

Mandatory Visualizations

GDC-0575 Mechanism of Action: Chk1 Signaling Pathway

GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related protein (ATR) is activated, which then phosphorylates and activates Chk1.[3] Activated Chk1 targets the Cdc25 phosphatase family, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3][4][5] By inhibiting Chk1, GDC-0575 abrogates this cell cycle arrest, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[6]

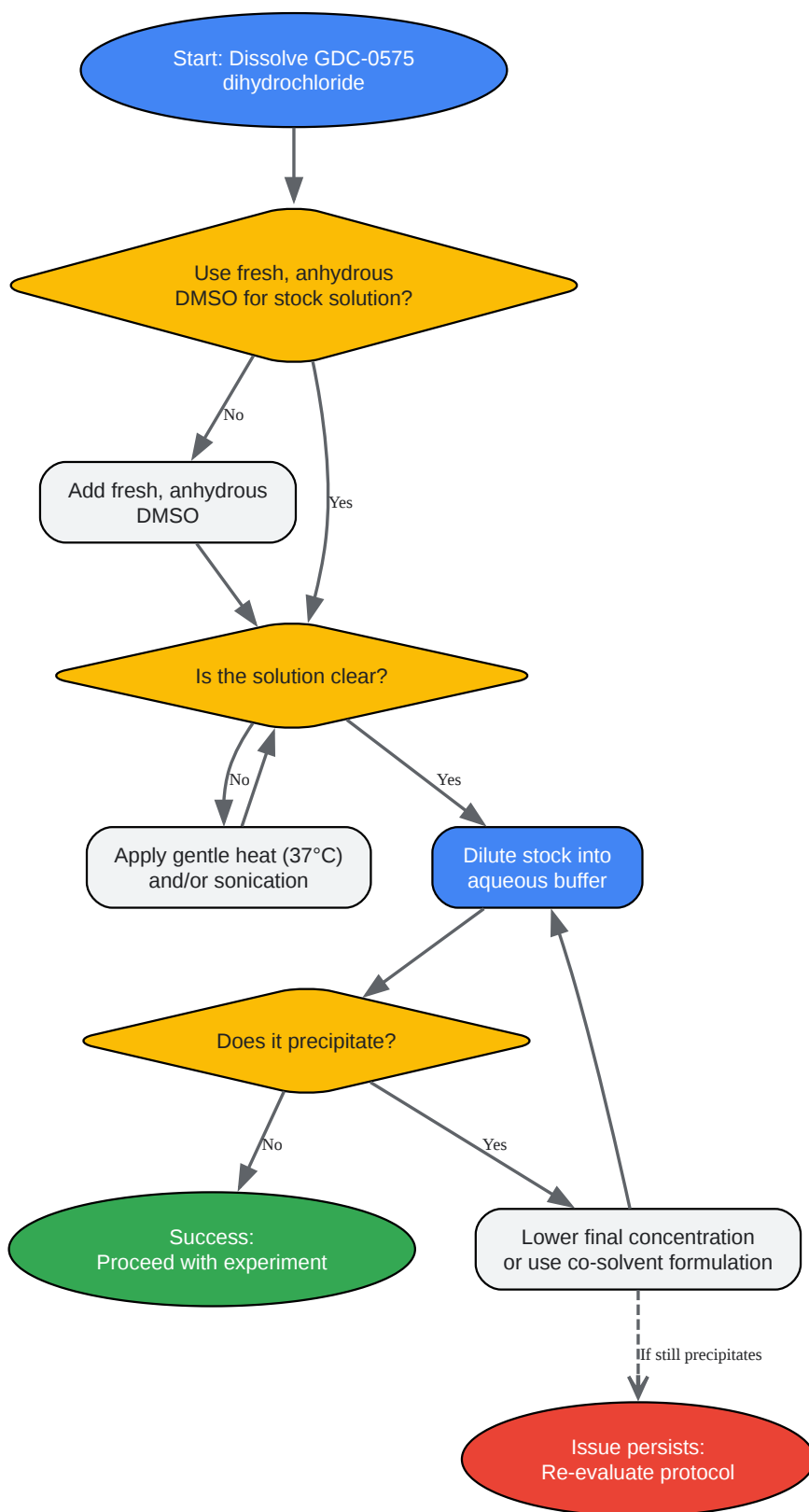


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Caption: GDC-0575 inhibits Chk1, overriding DNA damage-induced cell cycle arrest.

Troubleshooting Workflow for Solubility Issues

This workflow provides a step-by-step guide for addressing common solubility challenges with **GDC-0575 dihydrochloride**.



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Caption: A logical workflow to troubleshoot **GDC-0575 dihydrochloride** solubility.

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